![molecular formula C9H18N2O2S B115685 Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester CAS No. 150671-57-1](/img/structure/B115685.png)
Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, also known as Methyl 3-(N,N-dimethylcarbamoyl)thiopropanimidate, is a chemical compound with the molecular formula C10H19N3O3S. It is a white crystalline powder that is commonly used in scientific research for its various applications.
Wirkmechanismus
The mechanism of action of Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body.
Biochemische Und Physiologische Effekte
Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester has various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester in lab experiments is its versatility. It can be used in a variety of experiments and can be easily synthesized. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are many future directions for research on Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester. Some possible areas of research include studying its effects on different types of cells and tissues, investigating its potential as a therapeutic agent for various diseases, and exploring its use in the development of new drugs. Additionally, further research is needed to fully understand its mechanism of action and to determine its safety profile.
Synthesemethoden
Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester can be synthesized through a multi-step process. Firstly, N,N-dimethylcarbamoyl chloride reacts with thiourea to form N,N-dimethylthiourea. Next, the N,N-dimethylthiourea is reacted with methyl 3-bromopropionate to form Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester 3-(N,N-dimethylthiocarbamoyl)propanoate. Finally, the Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester 3-(N,N-dimethylthiocarbamoyl)propanoate is reacted with sodium hydroxide to form Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester.
Wissenschaftliche Forschungsanwendungen
Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester has various scientific research applications. It is commonly used as a reagent in the synthesis of various compounds. It is also used in the development of new drugs and as a tool for studying biochemical and physiological processes.
Eigenschaften
CAS-Nummer |
150671-57-1 |
|---|---|
Produktname |
Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester |
Molekularformel |
C9H18N2O2S |
Molekulargewicht |
218.32 g/mol |
IUPAC-Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanimidothioate |
InChI |
InChI=1S/C9H18N2O2S/c1-9(2,3)13-8(12)11-6-5-7(10)14-4/h10H,5-6H2,1-4H3,(H,11,12) |
InChI-Schlüssel |
LHGLCFBIVPQCJL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCC(=N)SC |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC(=N)SC |
Synonyme |
Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




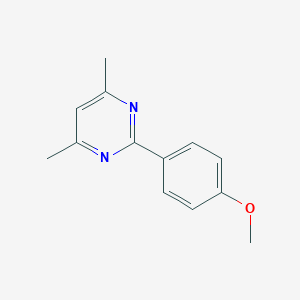
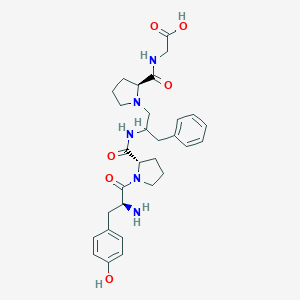
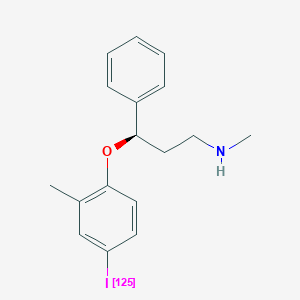
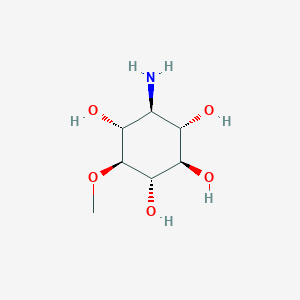
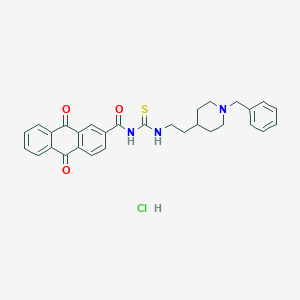


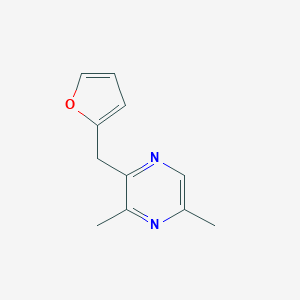
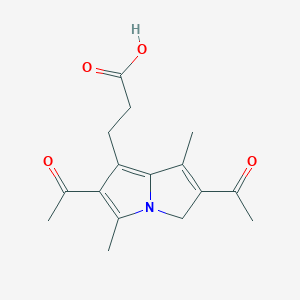
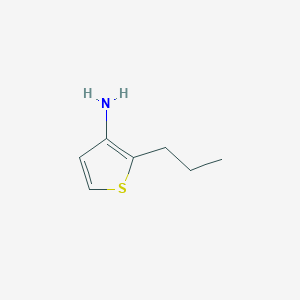
![(3R,6R,9S,12R,15S)-3-(hydroxymethyl)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone](/img/structure/B115638.png)
![(3Ar,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B115639.png)
